molecular formula C17H14Cl3N5 B1429486 6-chloro-N,N'-bis(3-chloro-4-methylphenyl)-1,3,5-triazine-2,4-diamine CAS No. 1379811-60-5

6-chloro-N,N'-bis(3-chloro-4-methylphenyl)-1,3,5-triazine-2,4-diamine

Cat. No.: B1429486
CAS No.: 1379811-60-5
M. Wt: 394.7 g/mol
InChI Key: RYPSONGPRXDGKO-UHFFFAOYSA-N
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Description

6-chloro-N,N’-bis(3-chloro-4-methylphenyl)-1,3,5-triazine-2,4-diamine is a synthetic organic compound belonging to the triazine family. Triazines are known for their diverse applications in agriculture, pharmaceuticals, and materials science due to their unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-N,N’-bis(3-chloro-4-methylphenyl)-1,3,5-triazine-2,4-diamine typically involves the reaction of 3-chloro-4-methylaniline with cyanuric chloride under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes, ensuring high purity and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of chlorine atoms.

    Oxidation and Reduction: It may participate in oxidation-reduction reactions, altering its oxidation state.

    Hydrolysis: The triazine ring can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Nucleophiles: Such as amines or thiols for substitution reactions.

    Oxidizing Agents: Like potassium permanganate for oxidation reactions.

    Acids/Bases: For hydrolysis reactions.

Major Products

The major products depend on the type of reaction. For example, substitution reactions may yield derivatives with different functional groups, while hydrolysis can break down the triazine ring into smaller fragments.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as an intermediate in the synthesis of more complex molecules. Its reactivity makes it a valuable building block for various chemical reactions.

Biology and Medicine

In biology and medicine, triazine derivatives are explored for their potential as therapeutic agents. They may exhibit antimicrobial, antiviral, or anticancer properties.

Industry

Industrially, triazines are used in the production of herbicides, dyes, and polymers. Their stability and reactivity make them suitable for various applications.

Mechanism of Action

The mechanism of action of 6-chloro-N,N’-bis(3-chloro-4-methylphenyl)-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets. For example, in biological systems, it may inhibit enzymes or disrupt cellular processes by binding to specific proteins or DNA.

Comparison with Similar Compounds

Similar Compounds

    Atrazine: A widely used herbicide with a similar triazine structure.

    Simazine: Another herbicide with comparable chemical properties.

    Cyanuric Chloride: A precursor in the synthesis of various triazine derivatives.

Uniqueness

6-chloro-N,N’-bis(3-chloro-4-methylphenyl)-1,3,5-triazine-2,4-diamine is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to other triazines.

Properties

IUPAC Name

6-chloro-2-N,4-N-bis(3-chloro-4-methylphenyl)-1,3,5-triazine-2,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14Cl3N5/c1-9-3-5-11(7-13(9)18)21-16-23-15(20)24-17(25-16)22-12-6-4-10(2)14(19)8-12/h3-8H,1-2H3,(H2,21,22,23,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYPSONGPRXDGKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC2=NC(=NC(=N2)Cl)NC3=CC(=C(C=C3)C)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14Cl3N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101149498
Record name 1,3,5-Triazine-2,4-diamine, 6-chloro-N2,N4-bis(3-chloro-4-methylphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101149498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

394.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1379811-60-5
Record name 1,3,5-Triazine-2,4-diamine, 6-chloro-N2,N4-bis(3-chloro-4-methylphenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1379811-60-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3,5-Triazine-2,4-diamine, 6-chloro-N2,N4-bis(3-chloro-4-methylphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101149498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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